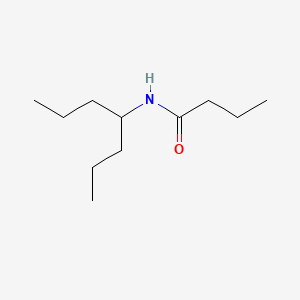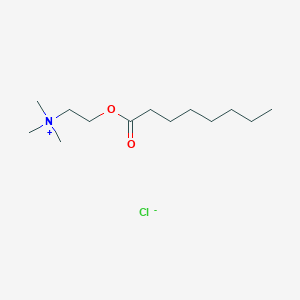
N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C13H28NO2Cl. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to form micelles, which makes it useful in applications such as detergents, emulsifiers, and dispersants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride typically involves the quaternization of N,N,N-trimethyl-2-(hydroxy)ethan-1-aminium chloride with octanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds as follows:
Quaternization Reaction:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of reactants and solvents, with the product being continuously removed and purified.
化学反応の分析
Types of Reactions
N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the octanoyloxy group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N,N,N-trimethyl-2-(hydroxy)ethan-1-aminium chloride and octanoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.
Hydrolysis Products: N,N,N-Trimethyl-2-(hydroxy)ethan-1-aminium chloride and octanoic acid.
科学的研究の応用
N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in cell culture media to enhance cell membrane permeability and facilitate the delivery of drugs and genetic material.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
作用機序
The mechanism of action of N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride is primarily based on its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to form micelles. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization and transport. The molecular targets and pathways involved include:
Cell Membranes: The compound can interact with cell membranes, increasing their permeability and enhancing the uptake of drugs and other molecules.
Micelle Formation: The hydrophobic tail of the compound interacts with hydrophobic molecules, while the hydrophilic head interacts with water, leading to the formation of micelles.
類似化合物との比較
N,N,N-Trimethyl-2-(octanoyloxy)ethan-1-aminium chloride can be compared with other quaternary ammonium compounds, such as:
N,N,N-Trimethyl-2-(decanoyloxy)ethan-1-aminium chloride: Similar structure but with a longer hydrophobic tail, leading to different micelle formation properties.
N,N,N-Trimethyl-2-(hexanoyloxy)ethan-1-aminium chloride: Similar structure but with a shorter hydrophobic tail, affecting its surfactant properties.
Cetyltrimethylammonium chloride: A widely used surfactant with a much longer hydrophobic tail, leading to different applications in detergents and personal care products.
The uniqueness of this compound lies in its balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in both scientific research and industry.
特性
CAS番号 |
36060-37-4 |
|---|---|
分子式 |
C13H28ClNO2 |
分子量 |
265.82 g/mol |
IUPAC名 |
trimethyl(2-octanoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C13H28NO2.ClH/c1-5-6-7-8-9-10-13(15)16-12-11-14(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
RZAGUARTGLWOEH-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




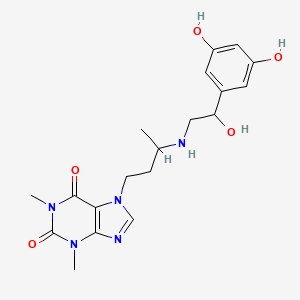

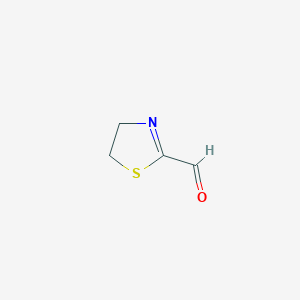
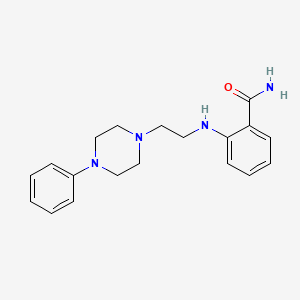

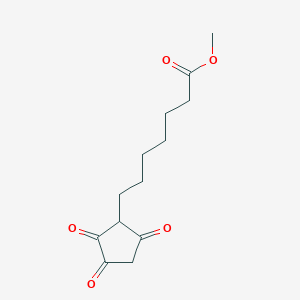


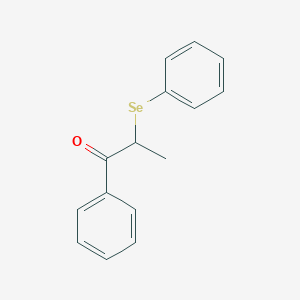
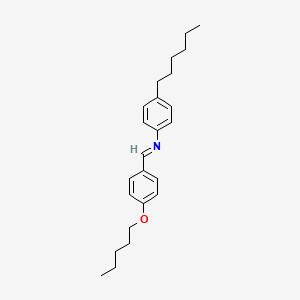
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
